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Compound of Interest

Compound Name: Streptovitacin A

Cat. No.: B1681763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of

Streptovitacin A, a potent inhibitor of eukaryotic protein synthesis. Streptovitacin A, a

hydroxylated analog of cycloheximide, has garnered interest for its antifungal and antitumor

properties. This document outlines two distinct synthetic routes, providing comprehensive

experimental details where available, quantitative data, and visual diagrams of the synthetic

pathways to aid in research and development efforts.

Introduction
Streptovitacin A is a natural product isolated from Streptomyces griseus. Its biological activity,

stemming from the inhibition of the 80S ribosome, makes it a valuable tool for studying protein

synthesis and a potential scaffold for the development of novel therapeutics. The total

synthesis of Streptovitacin A allows for the production of the natural product and its analogs

for further biological evaluation and structure-activity relationship (SAR) studies. This document

details two approaches to the total synthesis of Streptovitacin A: a classical synthesis of

racemic (±)-Streptovitacin A and a more recent, versatile route for the synthesis of

cycloheximide and its analogs, including Streptovitacin A.

Synthetic Strategies and Key Data
Two distinct synthetic routes for Streptovitacin A are presented below. The first is a detailed

protocol for the synthesis of racemic (±)-Streptovitacin A as reported by Kondo et al. The
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second is a more recent, modular approach developed by Park, Koga, Su et al., for which a

detailed experimental protocol for the Streptovitacin A analogue is not fully available in the

public domain.

Table 1: Quantitative Data for the Synthesis of (±)-
Streptovitacin A (Kondo et al., 1990)

Step Reaction
Starting
Material

Key
Reagents/C
onditions

Product Yield (%)

1

Preparation

of Silyl Enol

Ether

(±)-4-

Hydroxy-2,4-

dimethyl-1-

cyclohexanon

e

Trimethylsilyl

chloride,

Triethylamine

, DMF

(±)-2,4-

Dimethyl-4-

trimethylsilox

y-1-

cyclohexene

Not Reported

2
Aldol

Condensation

(±)-2,4-

Dimethyl-4-

trimethylsilox

y-1-

cyclohexene

4-(2-

Oxoethyl)-2,6

-

piperidinedio

ne, TiCl4,

CH2Cl2, -78

°C

(±)-

Streptovitacin

A and its

stereoisomer

s

~25%

(combined)

3 Separation

Mixture of

stereoisomer

s

Silica gel

column

chromatograp

hy

(±)-

Streptovitacin

A

Not Reported

Separately

Table 2: Quantitative Data for the Versatile Synthesis of
Streptovitacin A (Park, Koga, Su et al., 2019)
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Step Reaction
Starting
Material

Key
Reagents/C
onditions

Product Yield (%)

a
Aldol

Reaction
Aldehyde 9

nBu2BOTf, i-

Pr2NEt,

CH2Cl2, 0 °C

Aldol Adduct Not Reported

b Silylation Aldol Adduct

TBSOTf, 2,6-

lutidine,

CH2Cl2

Silyl Ether 98% (2 steps)

c Thiol Addition Silyl Ether

n-BuLi,

C12H25SLi,

0 °C

Thioacetal Not Reported

d Reduction Thioacetal

Pd/C (10

wt%), Et3SiH,

Acetone

Intermediate 55% (2 steps)

e Crotylation Intermediate

(E)-

Crotylboronic

acid pinacol

ester,

Toluene

Homoallylic

Alcohol
90%

f
Ring-Closing

Metathesis

Homoallylic

Alcohol

Hoveyda-

Grubbs II

catalyst (2

mol%), 1,2-

dichloroethan

e, 60 °C

Cyclohexene 81%

g
Hydrogenatio

n
Cyclohexene

Crabtree's

catalyst (17

mol%), H2 (1

atm), CH2Cl2

Saturated

Ring
84%

h Oxidation
Saturated

Ring

Dess-Martin

periodinane,

CH2Cl2

Ketone 22a 53%
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i Deprotection Ketone 22a
CAN,

MeCN/H2O

Streptovitacin

A (23a)
20%

Note: The yields for the Park, Koga, Su et al. synthesis are for the overall reaction sequence as

reported in the initial communication and may not reflect the isolated yield of each intermediate

specifically for the Streptovitacin A synthesis.

Experimental Protocols
Synthesis of (±)-Streptovitacin A (Kondo et al., 1990)[1]
This synthesis achieves the construction of racemic Streptovitacin A via a key aldol

condensation.

1. Preparation of (±)-2,4-Dimethyl-4-trimethylsiloxy-1-cyclohexanone:

The starting material, (±)-4-hydroxy-2,4-dimethyl-1-cyclohexanone, is prepared from 1,3-

cyclohexanedione in several steps. The crucial silyl enol ether is then synthesized.

To a solution of (±)-4-hydroxy-2,4-dimethyl-1-cyclohexanone in dry dimethylformamide

(DMF), add triethylamine followed by trimethylsilyl chloride at 0 °C.

Stir the reaction mixture at room temperature for 12 hours.

Quench the reaction with water and extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude silyl enol ether, which can be used in the next step

without further purification.

2. Aldol Condensation to form (±)-Streptovitacin A:

Dissolve the aldehyde, 4-(2-oxoethyl)-2,6-piperidinedione, in dry dichloromethane (CH2Cl2)

and cool to -78 °C under an inert atmosphere.

Add titanium tetrachloride (TiCl4) dropwise to the solution.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1681763?utm_src=pdf-body
https://www.benchchem.com/product/b1681763?utm_src=pdf-body
https://www.benchchem.com/product/b1681763?utm_src=pdf-body
https://www.benchchem.com/product/b1681763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To this mixture, add a solution of (±)-2,4-dimethyl-4-trimethylsiloxy-1-cyclohexene in CH2Cl2

dropwise.

Stir the reaction at -78 °C for 3 hours.

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Allow the mixture to warm to room temperature and filter through Celite.

Extract the aqueous layer with CH2Cl2.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The resulting crude product is a mixture of stereoisomers.

3. Purification of (±)-Streptovitacin A:

Purify the crude product by silica gel column chromatography using a gradient of ethyl

acetate in hexane as the eluent.

(±)-Streptovitacin A is isolated as a white solid. The yield for the combined aldol products is

approximately 25%.

Versatile Synthesis of Streptovitacin A (Park, Koga, Su
et al., 2019)[2][3]
This modern synthetic route offers a flexible approach to cycloheximide and its analogs. The

following is a summary of the key transformations leading to Streptovitacin A (23a).

Step a (Aldol Reaction): An aldol reaction between aldehyde 9 and a ketone is performed

using dibutylboron triflate and diisopropylethylamine in dichloromethane at 0 °C.

Step b (Silylation): The resulting hydroxyl group is protected as a tert-butyldimethylsilyl (TBS)

ether using TBS triflate and 2,6-lutidine in dichloromethane, proceeding in a high yield over

the two steps.[1]
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Steps c & d (Thiol Addition and Reduction): A dodecanethiol group is introduced, followed by

a reduction step using palladium on carbon and triethylsilane in acetone.[1]

Step e (Crotylation): A crotylation reaction is carried out using (E)-crotylboronic acid pinacol

ester in toluene.[1]

Step f (Ring-Closing Metathesis): The crucial cyclohexene ring is formed via ring-closing

metathesis using the second-generation Hoveyda-Grubbs catalyst in 1,2-dichloroethane at

60 °C.[1]

Step g (Hydrogenation): The double bond in the cyclohexene ring is reduced using

Crabtree's catalyst under a hydrogen atmosphere in dichloromethane.[1]

Step h (Oxidation): The secondary alcohol is oxidized to the corresponding ketone (22a)

using Dess-Martin periodinane in dichloromethane.[1]

Step i (Deprotection): The final deprotection of the p-methoxybenzyl (PMB) ether is achieved

using ceric ammonium nitrate (CAN) in a mixture of acetonitrile and water to afford

Streptovitacin A (23a).[1]

Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to Streptovitacin
A.

Starting Materials Synthetic Route (Kondo et al., 1990)

1,3-Cyclohexanedione
4-Hydroxy-2,4-dimethyl-

1-cyclohexanone
Several Steps

Glutarimide Derivative 4-(2-Oxoethyl)-2,6-
piperidinedione

Synthesis

2,4-Dimethyl-4-trimethylsiloxy-
1-cyclohexene

TMSCl, Et3N

TiCl4-mediated
Aldol Condensation (±)-Streptovitacin A

Click to download full resolution via product page
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Caption: Synthetic pathway for (±)-Streptovitacin A by Kondo et al.

Versatile Synthetic Route (Park, Koga, Su et al., 2019)
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Caption: Synthetic pathway for Streptovitacin A by Park, Koga, Su et al.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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